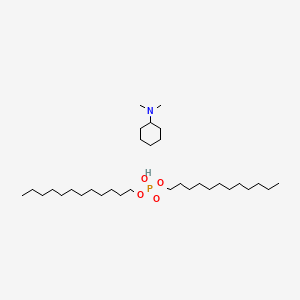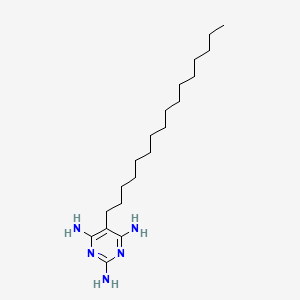
5-Hexadecylpyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexadecylpyrimidine-2,4,6-triamine is a chemical compound with the molecular formula C20H39N5 and a molecular weight of 349.5572 g/mol . It is characterized by a pyrimidine ring substituted with a hexadecyl chain and three amino groups at positions 2, 4, and 6. This compound is achiral and does not exhibit optical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexadecylpyrimidine-2,4,6-triamine typically involves the hydrogenation of precursor compounds. For example, hydroxy 2,4,5 triaminopyrimidine can be prepared by the hydrogenation of 2,4 diamino 6 hydroxy 5 nitrosopyrimidine over a palladium on carbon (Pd/C) catalyst . The reaction conditions are optimized to achieve high yields, often exceeding 90% .
Industrial Production Methods
Industrial production methods for this compound may involve similar hydrogenation processes, scaled up to accommodate larger quantities. The use of high-pressure hydrogenation reactors and efficient catalysts ensures the production of the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Hexadecylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction of nitro derivatives back to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, nitro compounds, and various alkylated or acylated products.
Scientific Research Applications
5-Hexadecylpyrimidine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Hexadecylpyrimidine-2,4,6-triamine involves its interaction with molecular targets such as enzymes and nucleic acids. The amino groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. The hexadecyl chain enhances its lipophilicity, facilitating its incorporation into lipid membranes and improving its bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-Hexadecylpyrimidine-2,4-diamine: Similar structure but lacks one amino group.
5-Hexadecylpyrimidine-2,6-diamine: Similar structure but lacks one amino group.
5-Hexadecylpyrimidine-4,6-diamine: Similar structure but lacks one amino group.
Uniqueness
5-Hexadecylpyrimidine-2,4,6-triamine is unique due to the presence of three amino groups, which enhance its reactivity and potential for forming various derivatives. The hexadecyl chain also imparts unique lipophilic properties, making it suitable for applications in both aqueous and lipid environments.
Properties
CAS No. |
94087-80-6 |
|---|---|
Molecular Formula |
C20H39N5 |
Molecular Weight |
349.6 g/mol |
IUPAC Name |
5-hexadecylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C20H39N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(21)24-20(23)25-19(17)22/h2-16H2,1H3,(H6,21,22,23,24,25) |
InChI Key |
GQBIKMHPZBVLEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=C(N=C(N=C1N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


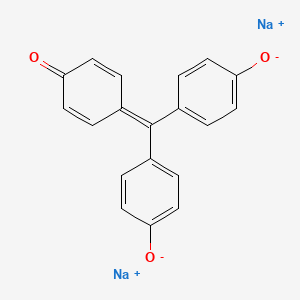
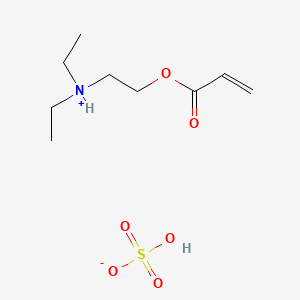
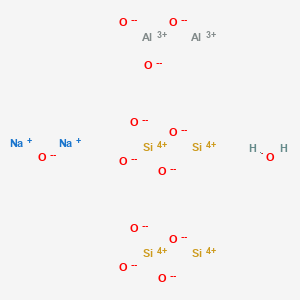
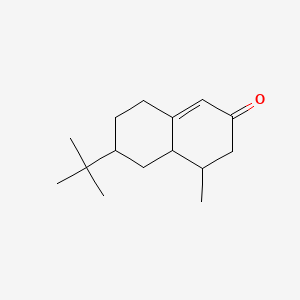
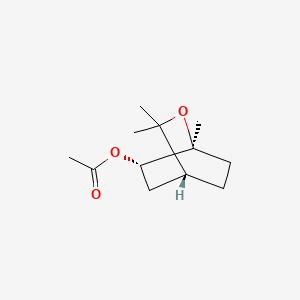


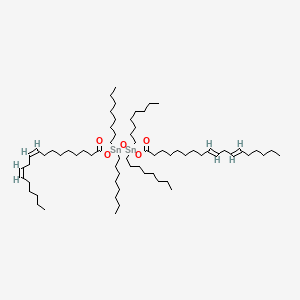

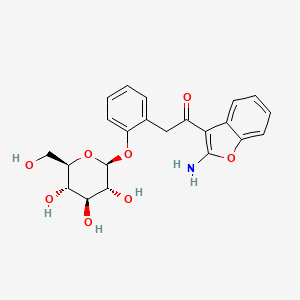

![5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine](/img/structure/B12673554.png)

